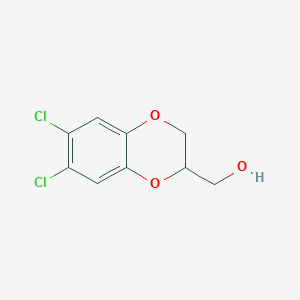

6,7-Dichloro-1,4-benzodioxan-2-methanol

Description

6,7-Dichloro-1,4-benzodioxan-2-methanol is a benzodioxan derivative characterized by chlorine substituents at positions 6 and 7 of the aromatic ring and a hydroxymethyl group at position 2. This structural framework confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and halogenated aromatic system. The compound is synthesized via nucleophilic substitution or condensation reactions involving 2-hydroxymethyl-6,7-dichloro-1,4-benzodioxan intermediates, as demonstrated in Example 1 of , where tert-butylamine and hydrochloric acid are used to form a hydrochloride salt .

Its mechanism may involve β-adrenergic receptor modulation, inferred from structural similarities to propanolamine derivatives described in .

Properties

CAS No. |

2164-37-6 |

|---|---|

Molecular Formula |

C9H8Cl2O3 |

Molecular Weight |

235.06 g/mol |

IUPAC Name |

(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-1-8-9(2-7(6)11)14-5(3-12)4-13-8/h1-2,5,12H,3-4H2 |

InChI Key |

YSKZPQPJOWLVSP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC(=C(C=C2O1)Cl)Cl)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of chlorine in ethanol and acetic acid, followed by purification steps involving solvents like ethyl acetate and methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient chlorination techniques and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-1,4-benzodioxan-2-methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to remove chlorine atoms or modify the benzodioxane ring.

Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6,7-Dichloro-1,4-benzodioxan-2-methanol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-1,4-benzodioxan-2-methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the benzodioxane ring allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6,7-Dichloro-1,4-dihydro-5-nitro-2,3-quinoxalinedione

- Structure: Contains a quinoxalinedione core with 6,7-dichloro and 5-nitro substituents.

- Function: Acts as an insecticide, diverging from the therapeutic focus of 6,7-Dichloro-1,4-benzodioxan-2-methanol .

- Key Difference: The quinoxalinedione ring introduces electron-withdrawing nitro and carbonyl groups, enhancing reactivity toward biological targets in pests.

6,7-Dichloro-1,4-benzodioxan-2-carboxylic Acid

- Structure : Replaces the hydroxymethyl group with a carboxylic acid at position 2.

- Synthesis : Derived from hydrolysis of ethyl 6,7-dichloro-1,4-benzodioxan-2-carboxylate () .

- Applications: Likely serves as an intermediate for ester or amide derivatives, contrasting with the direct pharmacological activity of the methanol analogue.

3-tertiobutylamino-1-[(6,7-dichloro-1,4-benzodioxan)-2-yl-methoxy]-2-propanol Hydrochloride

- Structure: Incorporates a propanolamine chain linked to the benzodioxan-methanol core.

- Activity: Demonstrates antihypertensive effects, suggesting β-blocker activity due to the tertiary butylamino group .

- Advantage Over Target Compound: Enhanced bioavailability from the hydrophilic propanolamine moiety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-Dichloro-1,4-benzodioxan-2-methanol, and how can purity be validated?

- Methodology : Multi-step organic synthesis is typically employed, starting with chlorination of the benzodioxane core followed by methanol functionalization. Key reagents include oxidizing agents (e.g., potassium permanganate) and nucleophiles (e.g., sodium methoxide) to introduce substituents . Purification often involves solid-phase extraction (SPE) using HLB cartridges conditioned with methanol and validated via LC-MS/MS with deuterated internal standards (e.g., triclosan-d3) to minimize matrix interference .

- Validation : Purity is confirmed using HPLC coupled with high-resolution mass spectrometry (HRMS) and cross-referenced with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?

- Methodology :

- Solubility : Perform shake-flask experiments in solvents like methanol, water, and 2-propanol under controlled temperatures (4°C–25°C). Quantify dissolved analyte via SPE-LC-MS/MS .

- Stability : Conduct accelerated degradation studies under varying pH (1 M HCl to 1 M NaOH) and UV exposure. Monitor degradation products using time-resolved HRMS .

- Data Interpretation : Compare chromatographic peak areas over time to calculate half-life and identify degradation pathways.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data for this compound across studies?

- Methodology :

- Batch Consistency : Verify compound purity and stereochemistry across studies using chiral HPLC and isotopic labeling (e.g., deuterated analogs) .

- Assay Standardization : Replicate assays under identical conditions (e.g., cell lines, incubation times) and include positive controls (e.g., BPA for endocrine disruption studies).

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity, temperature fluctuations) .

- Case Study : Discrepancies in receptor binding affinity may arise from residual solvents; repeat experiments with glassware deactivated via 5% dimethyldichlorosilane to prevent analyte adsorption .

Q. How can reaction mechanisms for this compound’s metabolic pathways be elucidated?

- Methodology :

- Isotopic Tracers : Use ¹³C-labeled analogs to track metabolic transformations in vitro (e.g., liver microsomes).

- Computational Modeling : Perform density functional theory (DFT) calculations to predict intermediate stability and transition states .

- Experimental Validation : Characterize metabolites via LC-HRMS and compare fragmentation patterns with synthetic standards .

Key Recommendations for Researchers

- Experimental Design : Prioritize inert atmospheres (N₂/Ar) during synthesis to prevent unintended oxidation .

- Data Reporting : Include raw chromatograms and mass spectra in supplementary materials to enhance reproducibility .

- Safety Protocols : Adhere to OSHA guidelines for handling chlorinated intermediates, including fume hood use and waste neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.